molecular formula C20H20N2O2 B285168 Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate

Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate

Cat. No.: B285168
M. Wt: 320.4 g/mol
InChI Key: DCWDUGDJRYPWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate is a synthetic compound that belongs to the quinoline family. It is a yellowish powder that is widely used in scientific research for its various properties.

Mechanism of Action

Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate inhibits PKC by binding to the catalytic domain of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes. Inhibition of PKC by this compound leads to the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell growth. It also has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. This compound has been shown to inhibit the activity of PKC in vitro and in vivo.

Advantages and Limitations for Lab Experiments

Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate has several advantages for lab experiments. It is a potent inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. It has also been shown to inhibit the growth of cancer cells, making it a potential anticancer agent. However, this compound has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the biological activity of natural compounds. It also has limited solubility in water, which may limit its use in some experiments.

Future Directions

There are several future directions for research on Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate. One potential direction is to study its potential as an anticancer agent in vivo. Another potential direction is to study its anti-inflammatory properties in animal models of inflammatory diseases. Additionally, further research could be done to optimize the synthesis method to improve the yield and purity of the compound. Finally, the structure-activity relationship of this compound could be explored to develop more potent and selective inhibitors of PKC.

Synthesis Methods

Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate can be synthesized through a multistep process. The starting material is 2-methylquinoline-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-methylaniline to form the amide intermediate. Finally, the amide is reacted with ethyl chloroformate to yield this compound.

Scientific Research Applications

Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate is widely used in scientific research for its various properties. It is a potent inhibitor of protein kinase C (PKC), which is involved in many cellular processes such as cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the growth of various cancer cell lines, making it a potential anticancer agent. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate

InChI

InChI=1S/C20H20N2O2/c1-4-24-20(23)15-8-9-18-17(12-15)19(11-14(3)21-18)22-16-7-5-6-13(2)10-16/h5-12H,4H2,1-3H3,(H,21,22)

InChI Key

DCWDUGDJRYPWDE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2NC3=CC=CC(=C3)C)C

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=CC(=C3)C

Origin of Product

United States

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